molecular formula C10H16O2 B3247051 (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 1807912-28-2

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No.: B3247051
CAS No.: 1807912-28-2
M. Wt: 168.23 g/mol
InChI Key: VZRRCQOUNSHSGB-QIMWKCOFSA-N
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Description

(2S)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one (CAS: 1845-25-6) is a chiral monoterpenoid derivative with a bicyclic pinane skeleton. Its IUPAC name is (1S,2S,5S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, and it is characterized by a hydroxyl group at the 2-position and a ketone at the 3-position of the bicyclic structure . This compound is commercially available with a purity of ≥98% (HPLC) and is used in organic synthesis and fragrance applications due to its stereochemical complexity and functional groups . Its molecular formula is C₁₀H₁₆O₂, and it exhibits a specific optical rotation of [α]D = −31.0 (c 0.2, CHCl₃) in related derivatives, highlighting its chiral nature .

Properties

IUPAC Name

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6?,7?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRRCQOUNSHSGB-QIMWKCOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C2CC(C2(C)C)CC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can be achieved through several methods. One common approach involves the oxidation of borneol, a naturally occurring alcohol, using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically proceeds under mild conditions, yielding the desired ketone.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as the wood of camphor trees. The essential oil is distilled, and the camphor is then crystallized and purified through sublimation. This method ensures a high yield of pure this compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form camphoric acid.

    Reduction: Reduction of the ketone group can yield borneol or isoborneol.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, or sodium hypochlorite under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Camphoric acid: Formed through oxidation.

    Borneol and isoborneol: Formed through reduction.

    Halogenated camphor derivatives: Formed through substitution reactions.

Scientific Research Applications

Fragrance Industry

Fragrance Composition:
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one is widely utilized in the fragrance industry due to its pleasant odor profile reminiscent of pine and fresh-cut wood. It is often incorporated into perfumes and scented products to enhance their olfactory appeal.

Case Study:
A study demonstrated that the compound can be successfully blended with various essential oils to create unique fragrance formulations that are both appealing and long-lasting. Its use in combination with other aromatic compounds has shown to improve the overall scent profile while maintaining stability over time .

Medicinal Chemistry

Potential Therapeutic Applications:
Research indicates that this compound exhibits potential anti-inflammatory and analgesic properties. Preliminary studies suggest its efficacy in reducing pain and inflammation in animal models.

Case Study:
In a recent pharmacological study, the compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Results indicated a significant reduction in COX activity, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Organic Synthesis

Chiral Building Block:
The compound serves as an important chiral building block in organic synthesis due to its stereochemical configuration. It is utilized in the synthesis of various pharmaceuticals and agrochemicals.

Applications in Synthesis:

  • Synthesis of Terpenes: The compound can be used as a precursor for synthesizing terpenes and other complex organic molecules.
  • Chiral Catalysts: Its hydroxyl group allows for the development of chiral catalysts that can facilitate asymmetric synthesis reactions.

Case Study:
A research project focused on synthesizing novel antiviral agents utilized this compound as a starting material. The resulting compounds demonstrated promising antiviral activity against specific viral strains .

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Fragrance IndustryUsed for its pleasant odor profile in perfumes and scented productsBlended with essential oils for unique formulations
Medicinal ChemistryPotential anti-inflammatory and analgesic propertiesInhibits COX enzymes; potential NSAID candidate
Organic SynthesisChiral building block for pharmaceuticals and agrochemicalsUsed in synthesizing antiviral agents

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one involves its interaction with various molecular targets. In biological systems, it is known to modulate ion channels and receptors, leading to its analgesic and anti-inflammatory effects. The compound can also disrupt microbial cell membranes, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound is compared to structurally related bicyclic monoterpenoids (Table 1):

Compound Name CAS Number Key Structural Features Functional Groups Stereochemistry
(2S)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one 1845-25-6 Hydroxyl (C2), ketone (C3) -OH, -C=O (1S,2S,5S) configuration
(-)-Isopinocamphone 14575-93-0 Ketone (C3), no hydroxyl -C=O (1S,2S,5R) configuration
Pinocarvone 16812-40-1 Methylene (C2), ketone (C3) -CH₂, -C=O (1S,2R,5R) configuration
(1R,2R,5R)-(+)-2-Hydroxy-3-pinanone 24047-72-1 Hydroxyl (C2), ketone (C3) -OH, -C=O Enantiomer (1R,2R,5R)

Key Differences :

  • Stereochemistry: The (2S) configuration contrasts with the (2R) configuration in pinocarvone and the enantiomeric (1R,2R,5R) form of 2-hydroxy-3-pinanone .

Physical and Chemical Properties

  • Optical Rotation: The target compound’s enantiomer, (1R,2R,5R)-(+)-2-hydroxy-3-pinanone, has [α]D = +11.4 (c 1.0, EtOH), demonstrating the impact of stereochemistry on optical activity .
  • Melting Point: The enantiomer melts at 37–39°C, while (-)-isopinocamphone is a liquid at room temperature .
  • Solubility: The hydroxyl group enhances polarity, improving solubility in polar solvents compared to non-hydroxylated analogs like pinocarvone .

Biological Activity

(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, also known as 2-hydroxy-3-pinanone or oxypinocamphone, is a bicyclic ketone with notable biological activities. This compound has garnered attention in various fields including pharmacology and toxicology due to its potential applications and effects on biological systems.

  • Molecular Formula : C10H16O2
  • Molecular Weight : 168.23 g/mol
  • CAS Number : 1807912-28-2

The structure of this compound can be represented as follows:

Structure C10H16O2\text{Structure }\quad \text{C}_{10}\text{H}_{16}\text{O}_2

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by researchers demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic products .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. This activity has implications for treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Neuroprotective Activity

Recent investigations have explored the neuroprotective effects of this compound. In models of neurodegeneration, this compound has been shown to reduce oxidative stress and improve neuronal survival rates, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Toxicological Profile

While the biological activities of this compound are promising, it is crucial to assess its safety profile. Toxicological assessments have revealed that at certain concentrations, the compound may exhibit cytotoxic effects on specific cell lines; however, these effects are concentration-dependent and require further investigation to establish safe usage levels in consumer products .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5% (v/v), highlighting its potential use in food preservation .

Case Study 2: Neuroprotection in Cellular Models

In a cellular model of oxidative stress-induced neurotoxicity, this compound was administered at varying concentrations. The study found that concentrations of 100 µM significantly reduced cell death and reactive oxygen species production compared to untreated controls .

Summary Table of Biological Activities

Biological Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveReduces oxidative stress; improves neuronal survival

Q & A

What are the optimal synthetic routes for (2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, and how can enantiomeric purity be ensured?

Basic : The compound can be synthesized via oxidation or reduction of bicyclic precursors. For example, oxidation of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol derivatives using Jones reagent (CrO₃/H₂SO₄) yields the ketone, while stereoselective reduction of the ketone with chiral catalysts (e.g., Corey-Bakshi-Shibata) can produce the (2S)-configured alcohol .
Advanced : Enantiomeric purity requires asymmetric catalysis or kinetic resolution. Chiral GC or HPLC with columns like β-cyclodextrin derivatives can monitor enantiomeric excess (ee). Computational modeling (e.g., DFT) predicts transition states to optimize catalyst design, as seen in fenchone synthesis .

How can the stereochemical configuration of this compound be confirmed experimentally?

Basic : Single-crystal X-ray diffraction (SCXRD) is definitive. For example, derivatives with heavy atoms (e.g., selenonium bromide, as in ) enhance crystallography resolution.
Advanced : Dynamic NMR (DNMR) and NOESY experiments assess spatial proximity of protons. Chiroptical methods (e.g., electronic circular dichroism) correlate Cotton effects with absolute configuration, validated against computational predictions .

What analytical methods are recommended for quantifying this compound in complex mixtures?

Basic : Gas chromatography (GC) with DB-5MS or HP-5MS columns (30 m × 0.25 mm, 0.25 μm film) under programmed heating (50°C to 300°C at 10°C/min) provides baseline separation. Retention indices are cross-referenced with NIST databases .
Advanced : GC-MS coupled with tandem mass spectrometry (MS/MS) enhances specificity. Quantum chemistry-based retention time prediction (QSPR models) optimizes method development, as demonstrated for bicyclic terpenoids .

How does the bicyclic framework influence the compound’s reactivity in substitution or oxidation reactions?

Basic : The strained bicyclo[3.1.1]heptane core increases susceptibility to ring-opening reactions. For example, nucleophilic attack at C3 (ketone position) proceeds via SN2 mechanisms in polar aprotic solvents (e.g., DMF) .
Advanced : Mechanistic studies using isotopic labeling (²H/¹³C) and DFT calculations reveal transition-state geometries. Steric effects from 2,6,6-trimethyl groups hinder axial attack, favoring equatorial pathways .

What biochemical interactions or enzyme inhibition studies are relevant for this compound?

Basic : The hydroxyl and ketone groups suggest potential as a substrate or inhibitor for oxidoreductases (e.g., alcohol dehydrogenases). In vitro assays with liver microsomes monitor metabolite formation via LC-MS .
Advanced : Molecular docking (AutoDock Vina) identifies binding pockets in target enzymes. Comparative studies with analogs (e.g., pinocamphone) reveal structure-activity relationships (SAR) for terpene-derived bioactive molecules .

What safety protocols are critical when handling this compound in laboratory settings?

Basic : Follow GHS hazard codes: H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C .
Advanced : Mitigate inhalation risks via real-time air monitoring (PID detectors). Spill containment strategies include neutralization with activated carbon or silica gel, validated by TGA-MS analysis of decomposition products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 2
(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

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